molecular formula C6H7N3O B1652172 2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one CAS No. 1395492-93-9

2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one

Cat. No.: B1652172
CAS No.: 1395492-93-9
M. Wt: 137.14
InChI Key: SUAOGLIXPMUXOT-UHFFFAOYSA-N
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Description

2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyrrole derivative with a hydrazine derivative can lead to the formation of the desired pyridazinone ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of applications in various fields .

Properties

IUPAC Name

2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-1-4-2-7-3-5(4)8-9-6/h1,7H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAOGLIXPMUXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)NN=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211990
Record name 3H-Pyrrolo[3,4-c]pyridazin-3-one, 2,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-93-9
Record name 3H-Pyrrolo[3,4-c]pyridazin-3-one, 2,5,6,7-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrrolo[3,4-c]pyridazin-3-one, 2,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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